2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid
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Overview
Description
2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid is an organic compound with a complex structure that includes a butanedioic acid backbone and a 6-methylhepta-1,5-dien-2-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of butanedioic acid derivatives with 6-methylhepta-1,5-dien-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the side chain can be modified by introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bisabolene: A sesquiterpene with a similar side chain structure.
Cryptomerione: Another compound with a related cyclohexenone structure.
6-Methyl-3,5-heptadien-2-one: A compound with a similar heptadiene side chain.
Uniqueness
2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid is unique due to its combination of a butanedioic acid backbone and a 6-methylhepta-1,5-dien-2-yl side chain
Properties
CAS No. |
61685-57-2 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(6-methylhepta-1,5-dien-2-yl)butanedioic acid |
InChI |
InChI=1S/C12H18O4/c1-8(2)5-4-6-9(3)10(12(15)16)7-11(13)14/h5,10H,3-4,6-7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
RALFHOGSWQQLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
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